5-(4-(Trifluoromethyl)phenyl)picolinic acid
Overview
Description
5-(4-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid with a trifluoromethyl group and a phenyl group attached . It has a molecular formula of C13H8F3NO2 and a molecular weight of 267.2 g/mol .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves nucleophilic substitution reactions . For instance, one synthesis method involves the carboxylation reaction of 2-bromo-5-(trifluoromethyl)pyridine with butyllithium .Molecular Structure Analysis
The molecular structure of this compound features a carboxylic acid group and a trifluoromethyl substituent situated para to one another on the aromatic ring .Chemical Reactions Analysis
Trifluoromethylpyridines, such as this compound, are often used in the synthesis of agrochemicals and pharmaceuticals . They can undergo various chemical reactions, including palladium-catalyzed direct arylation reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 267.2 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Crystal Engineering and Photocatalytic Activity
Compounds derived from picolinic acid analogs have been utilized in crystal engineering to create coordination compounds with diverse structures and functionalities. For example, coordination compounds derived from tricarboxylic acid blocks combining phthalate and picolinate functionalities exhibit a range of structural types and have been studied for their photocatalytic activity in the degradation of dye pollutants. These compounds demonstrate the potential for environmental remediation applications, showcasing the versatility of picolinic acid derivatives in designing materials with specific functions (Gu et al., 2017).
Asymmetric Synthesis
Picolinic acid derivatives have also been explored as building blocks in asymmetric synthesis, enabling the creation of α-hydroxycarboxylic acid derivatives with high enantioselectivity. This application highlights the role of picolinic acid derivatives in facilitating complex organic transformations, contributing to the development of pharmaceuticals and other biologically active compounds (Trost, Dogra, & Franzini, 2004).
Photophysics and OLEDs
Research into picolinic acid derivatives has extended into the photophysical domain, particularly in the context of organic light-emitting diodes (OLEDs). Studies have investigated the impact of picolinate ancillary ligands on the stability and efficiency of phosphorescent OLEDs, with findings contributing to the development of more durable and efficient devices for lighting and display technologies (Baranoff et al., 2012).
Metal-Organic Frameworks (MOFs)
Picolinic acid derivatives serve as ligands in the construction of metal-organic frameworks (MOFs), materials known for their porous structures and potential applications in gas storage, separation, and catalysis. The versatility of picolinic acid derivatives in forming various coordination geometries with metal ions allows for the design of MOFs with specific pore sizes and functionalities, tailored for particular applications (Wang, Li, & Wang, 2020).
Luminescent Materials
The development of luminescent materials utilizing picolinic acid derivatives, particularly in the context of iridium(III) complexes, has been explored for applications in OLEDs and other emissive devices. These studies focus on tuning the photophysical properties of the complexes to achieve desired emission colors and efficiencies, contributing to advances in display technologies and lighting (Tao et al., 2017).
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNNWUEMMTZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680775 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762287-48-9 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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